![molecular formula C20H20N4O4S2 B2865431 N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941984-86-7](/img/structure/B2865431.png)
N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy . The compound contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Thiazole derivatives are known to exhibit a wide range of biological activities, which could be attributed to their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure of the compound .Scientific Research Applications
Antiallergy Activity
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural motifs with the compound of interest, revealed potent antiallergy activity in the rat PCA model. These compounds showed significant potency, outperforming disodium cromoglycate in the rat PCA model, highlighting their potential as antiallergy agents (Hargrave et al., 1983).
Anticancer Activity
Research involving Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and related compounds demonstrated promising anticancer activity. The compounds were synthesized and evaluated for their effectiveness against the human breast cancer cell line (MCF 7), showcasing their potential application in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Carbonic Anhydrase Inhibition
A series of acridine-acetazolamide conjugates, including 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, were synthesized and evaluated as inhibitors of carbonic anhydrases (CA). These compounds demonstrated inhibition of cytosolic and membrane-bound carbonic anhydrase isoforms in the low micromolar and nanomolar range, indicating their potential for medical applications involving carbonic anhydrase inhibition (Ulus et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound binds to the active site of the Carbonic Anhydrase II enzyme, potentially inhibiting its activity
properties
IUPAC Name |
N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c21-30(27,28)17-8-6-14(7-9-17)10-11-22-18(25)12-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIIMONPBZAFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide |
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